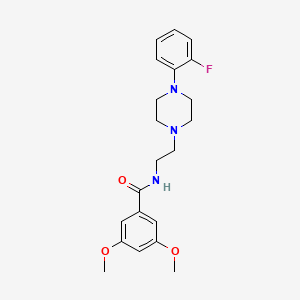

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide

Description

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is a synthetic benzamide derivative featuring a piperazine core substituted with a 2-fluorophenyl group and linked via an ethyl chain to a 3,5-dimethoxybenzamide scaffold. This structural framework is characteristic of ligands targeting neurotransmitter receptors, particularly dopamine receptors, due to the piperazine moiety’s role in modulating receptor affinity and selectivity . The 3,5-dimethoxybenzamide group likely enhances solubility and pharmacokinetic properties, while the 2-fluorophenyl substitution may influence binding kinetics and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c1-27-17-13-16(14-18(15-17)28-2)21(26)23-7-8-24-9-11-25(12-10-24)20-6-4-3-5-19(20)22/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTVGRFJAPELOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where 1-(2-fluorophenyl)piperazine reacts with an appropriate electrophile.

Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the piperazine derivative with 3,5-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:

Pharmacology: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.

Biochemistry: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

Medicinal Chemistry: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Industry: The compound is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring facilitates its penetration through biological membranes. The compound may act as an agonist or antagonist, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other piperazine-linked benzamide derivatives. Below is a detailed comparison based on substituents, synthesis yields, receptor binding, and pharmacological profiles.

Structural and Functional Comparison

Notes:

- *Direct synthesis data for the target compound is unavailable in the provided evidence; yields for analogs range from 45–90% depending on substituents and purification methods .

- Fluorine (in the target compound) vs. chlorine/trifluoromethyl (in analogs): Fluorine’s smaller atomic radius and electronegativity may reduce steric hindrance and oxidative metabolism compared to bulkier halogens .

- The 3,5-dimethoxybenzamide group in the target compound likely improves aqueous solubility compared to thiophene or trifluoromethyl-substituted analogs, which are more lipophilic .

Pharmacological Insights

- Receptor Selectivity : Compounds with dichlorophenyl or trifluoromethyl groups (e.g., 3h, 7e) show higher D3R affinity but lower selectivity over D2R due to stronger hydrophobic interactions . The target compound’s 2-fluorophenyl group may balance selectivity and affinity.

- Metabolic Stability : Fluorinated compounds generally exhibit longer half-lives than chlorinated analogs, as seen in comparative studies of 2-fluorophenyl vs. 3,5-dichlorophenyl derivatives .

- Toxicity : Chlorinated analogs (e.g., 3h) are associated with increased hepatotoxicity risks, whereas fluorinated derivatives are often better tolerated .

Key Takeaways

- The target compound’s structural design leverages fluorine and methoxy substitutions to optimize receptor binding, solubility, and metabolic stability relative to chlorinated or lipophilic analogs.

References Blass, B. E. (Design and Synthesis of D3R Ligands). Synthesis of Cyclic Diamino Benzamide Ligands (Molecules, 2013). Ureido-Thiazole Piperazine Derivatives (Molecules, 2013). Pesticide Structural Variations (Pesticide Chemicals Glossary, 2001).

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H26FN3O3

- Molecular Weight : 375.45 g/mol

- CAS Number : Not explicitly listed but can be derived from its structure.

Research indicates that compounds with a similar piperazine moiety exhibit various biological activities, particularly as inhibitors of neurotransmitter transporters. The presence of a fluorophenyl group is critical for enhancing binding affinity and selectivity towards specific targets.

Key Mechanisms:

- Inhibition of Transporters : Analogues of the compound have shown to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a crucial role in adenosine signaling and nucleotide metabolism .

- Impact on Cell Viability : Studies have demonstrated that certain derivatives do not adversely affect cell viability while effectively inhibiting transporter activity, suggesting a favorable therapeutic index .

Pharmacological Studies

-

In Vitro Studies : The compound has been evaluated in various in vitro models, demonstrating significant inhibition of [^3H]uridine uptake in cells expressing ENT1 and ENT2. The structure-activity relationship (SAR) studies indicate that modifications in the piperazine and phenyl groups can enhance or diminish inhibitory effects .

Compound IC50 (µM) ENT1 IC50 (µM) ENT2 Selectivity Ratio FPMINT 1.82 36.82 20.24 Compound 3c 10.00 5.00 2.00 - Case Studies : A notable case involved the evaluation of several analogues where modifications led to varying degrees of selectivity towards ENT1 and ENT2, with some compounds exhibiting up to 10-fold selectivity towards ENT2 over ENT1 .

Safety and Toxicology

Preliminary toxicity assessments have indicated that the compound does not significantly affect cellular processes beyond its intended mechanism, making it a candidate for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting 2-fluorophenylpiperazine with a bromoethyl intermediate, followed by amidation with 3,5-dimethoxybenzoyl chloride. Purification typically involves normal-phase chromatography (e.g., dichloromethane/methanol gradients) and reverse-phase HPLC for high-purity isolation .

- Data Contradictions : Yields vary significantly (e.g., 49% in vs. higher yields in other piperazine-based syntheses), likely due to differences in solvent systems, temperature, or protecting group strategies.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.6–7.9 ppm for fluorophenyl groups and methoxy signals near δ 3.7–3.8 ppm). Mass spectrometry (LC/MS, M+H+ ~470–500) and X-ray crystallography (if crystalline) provide additional validation .

- Key Challenges : Overlapping signals in NMR (e.g., piperazine methylene protons) may require 2D techniques like COSY or HSQC .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how do structural modifications affect receptor binding?

- Methodology : Piperazine-ethyl-benzamide scaffolds are known to target dopamine D3 receptors (D3R) with high affinity. Competitive radioligand binding assays (e.g., using [³H]spiperone) quantify affinity (Ki values). Substituents like the 2-fluorophenyl group enhance selectivity over D2 receptors, while methoxy groups modulate lipophilicity and blood-brain barrier penetration .

- Data Interpretation : reports enantioselective D3R antagonism in analogous compounds, suggesting chirality at the piperazine or ethyl linker may critically influence activity.

Q. How do in vitro metabolic stability assays inform the compound’s pharmacokinetic profile?

- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The 3,5-dimethoxybenzamide moiety may undergo demethylation, while the fluorophenyl group resists oxidation. CYP450 inhibition assays (e.g., CYP3A4/2D6) assess drug-drug interaction risks .

- Contradictions : Fluorinated analogs often show prolonged half-lives, but piperazine N-dealkylation (observed in ) could reduce bioavailability.

Q. What computational strategies predict the compound’s binding mode to D3 receptors?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using D3R crystal structures (PDB: 3PBL). The ethyl linker and fluorophenyl group likely occupy hydrophobic pockets near transmembrane helices 2/3, while the benzamide interacts with extracellular loops .

- Validation : Compare computational results with mutagenesis data (e.g., D3R Ser192Ala mutations disrupting hydrogen bonding).

Experimental Design & Data Analysis

Q. How to resolve discrepancies in receptor affinity data between analogous compounds?

- Case Study : A compound with 3,5-dichlorophenylpiperazine ( ) showed lower D3R affinity than the 2-fluorophenyl analog. This may arise from steric hindrance (chloro vs. fluoro) or electronic effects (inductive vs. resonance).

- Resolution : Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions or synthesize hybrid analogs with mixed substituents .

Q. What in vivo models are suitable for evaluating this compound’s efficacy in neuropsychiatric disorders?

- Methodology : Rodent models of addiction (e.g., cocaine-induced locomotor sensitization) or Parkinson’s disease (6-OHDA-lesioned rats). Dose-response studies (1–10 mg/kg, i.p. or p.o.) assess behavioral effects, with PET imaging (D3-selective radiotracers) confirming target engagement .

Structural & Functional Insights

Q. How does the 2-fluorophenyl group influence conformational dynamics?

- Evidence : X-ray structures of related fluorophenyl-piperazines ( ) show restricted rotation due to fluorine’s electronegativity, stabilizing a bioactive conformation. This aligns with SAR studies where 2-fluoro substitution maximizes D3R affinity .

Q. What role do the 3,5-dimethoxy groups play in solubility and crystallinity?

- Data : Methoxy groups increase solubility in polar solvents (e.g., DMSO) but reduce crystallinity. highlights similar compounds requiring hydrochloride salt formation for crystallization. Thermal analysis (DSC/TGA) can optimize formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.